3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-(1-Naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with the molecular formula C24H20O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-hydroxychalcones and β-ketoesters.
Reaction Conditions: The reaction is promoted by a mild base such as cesium carbonate (Cs2CO3).
Domino Reactions: The process involves a series of reactions including Michael addition, intramolecular aldol condensation, oxidative aromatization, and lactonization.
This method is efficient and allows for the production of various benzo[c]chromen-6-one derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-Naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted benzo[c]chromen-6-one derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
This compound exhibits significant biological activity, making it a candidate for drug discovery and development. It has been studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They are explored as leads for developing new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one
- 3-(1-Naphthylmethoxy)-6H-benzo[c]chromen-6-one
Uniqueness
Compared to similar compounds, 3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and application in various scientific fields.
Properties
Molecular Formula |
C24H20O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C24H20O3/c25-24-22-11-4-3-10-20(22)21-13-12-18(14-23(21)27-24)26-15-17-8-5-7-16-6-1-2-9-19(16)17/h1-2,5-9,12-14H,3-4,10-11,15H2 |
InChI Key |
MXEYCCSDTGVDLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC2=O |
Origin of Product |
United States |
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